N'-cyclohexylidene-4-methoxybenzenesulfonohydrazide
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Overview
Description
N’-cyclohexylidene-4-methoxybenzenesulfonohydrazide: is a chemical compound that belongs to the class of sulfonohydrazides It is characterized by the presence of a cyclohexylidene group attached to a 4-methoxybenzenesulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-cyclohexylidene-4-methoxybenzenesulfonohydrazide typically involves the condensation of cyclohexanone with 4-methoxybenzenesulfonohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with heating to reflux to facilitate the condensation process. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of N’-cyclohexylidene-4-methoxybenzenesulfonohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, followed by drying under reduced pressure.
Chemical Reactions Analysis
Types of Reactions: N’-cyclohexylidene-4-methoxybenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: It can be reduced to yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzenesulfonohydrazides.
Scientific Research Applications
N’-cyclohexylidene-4-methoxybenzenesulfonohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N’-cyclohexylidene-4-methoxybenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
- N’-cyclohexylidene-4-methylbenzenesulfonohydrazide
- N’-cyclohexylidene-4-hydroxybenzenesulfonohydrazide
- N’-cyclohexylidene-4-nitrobenzenesulfonohydrazide
Comparison: N’-cyclohexylidene-4-methoxybenzenesulfonohydrazide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-(cyclohexylideneamino)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-18-12-7-9-13(10-8-12)19(16,17)15-14-11-5-3-2-4-6-11/h7-10,15H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFGTTYYKWCZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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